molecular formula C22H18N2O2S B2415798 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 397290-50-5

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2415798
CAS No.: 397290-50-5
M. Wt: 374.46
InChI Key: ACLSMXOFQJOXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide: is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a propanamide group substituted with a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]oxazole: This can be achieved by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Phenyl Ring: The benzo[d]oxazole is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction.

    Introduction of Propanamide Group: The phenyl ring is then functionalized with a propanamide group using standard amidation reactions.

    Addition of Phenylthio Group: Finally, the phenylthio group is introduced via a nucleophilic substitution reaction, often using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]oxazole moiety can intercalate with DNA, while the phenylthio group can undergo redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)propanamide: Similar structure but with a methylthio group instead of a phenylthio group.

Uniqueness

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide is unique due to the combination of its benzo[d]oxazole moiety and phenylthio group, which confer specific electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-21(14-15-27-18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)26-22/h1-13H,14-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLSMXOFQJOXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.